N-(3-Methoxy-1,2-thiazol-4-yl)prop-2-enamide
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Overview
Description
N-(3-Methoxy-1,2-thiazol-4-yl)prop-2-enamide is a heterocyclic compound featuring a thiazole ring, which is known for its diverse biological activities. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms, and they have been extensively studied for their potential in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methoxy-1,2-thiazol-4-yl)prop-2-enamide typically involves the formation of the thiazole ring followed by the introduction of the methoxy group and the prop-2-enamide moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methoxy-1,2-thiazole with acryloyl chloride in the presence of a base such as triethylamine can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(3-Methoxy-1,2-thiazol-4-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bond in the prop-2-enamide moiety.
Substitution: Electrophilic and nucleophilic substitutions can occur at different positions on the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution with amines.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated amides.
Substitution: Halogenated thiazoles and substituted amides.
Scientific Research Applications
N-(3-Methoxy-1,2-thiazol-4-yl)prop-2-enamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-(3-Methoxy-1,2-thiazol-4-yl)prop-2-enamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation by binding to their active sites and blocking substrate access .
Comparison with Similar Compounds
2-Methoxy-1,3-thiazole: Similar structure but different substitution pattern.
4-Methoxy-1,2-thiazole: Variation in the position of the methoxy group.
N-(3-Methyl-1,2-thiazol-4-yl)prop-2-enamide: Methyl group instead of methoxy.
Uniqueness: N-(3-Methoxy-1,2-thiazol-4-yl)prop-2-enamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxy group at the 3-position of the thiazole ring and the prop-2-enamide moiety provides distinct properties compared to its analogs .
Properties
IUPAC Name |
N-(3-methoxy-1,2-thiazol-4-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c1-3-6(10)8-5-4-12-9-7(5)11-2/h3-4H,1H2,2H3,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZYEFFBIMVEOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSC=C1NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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